N-(3,5-difluorophenyl)-4-methylbenzenesulfonamide

Medicinal Chemistry Physicochemical Profiling Drug-Likeness

N-(3,5-difluorophenyl)-4-methylbenzenesulfonamide (CAS 838893-89-3) is a secondary aromatic sulfonamide with molecular formula C13H11F2NO2S and molecular weight 283.30 g/mol. The compound features a 3,5-difluorophenyl ring linked via a sulfonamide bridge to a 4-methylphenyl (tosyl) group, yielding a calculated XLogP3 of 3.0 and a topological polar surface area (tPSA) of 54.6 Ų.

Molecular Formula C13H11F2NO2S
Molecular Weight 283.29
CAS No. 838893-89-3
Cat. No. B2533141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-difluorophenyl)-4-methylbenzenesulfonamide
CAS838893-89-3
Molecular FormulaC13H11F2NO2S
Molecular Weight283.29
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)F)F
InChIInChI=1S/C13H11F2NO2S/c1-9-2-4-13(5-3-9)19(17,18)16-12-7-10(14)6-11(15)8-12/h2-8,16H,1H3
InChIKeyRDNHWZQBUHOXBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,5-Difluorophenyl)-4-methylbenzenesulfonamide (CAS 838893-89-3): Sulfonamide Building Block for Fluorinated Drug-Like Libraries


N-(3,5-difluorophenyl)-4-methylbenzenesulfonamide (CAS 838893-89-3) is a secondary aromatic sulfonamide with molecular formula C13H11F2NO2S and molecular weight 283.30 g/mol [1]. The compound features a 3,5-difluorophenyl ring linked via a sulfonamide bridge to a 4-methylphenyl (tosyl) group, yielding a calculated XLogP3 of 3.0 and a topological polar surface area (tPSA) of 54.6 Ų [1]. Its fluorination pattern distinguishes it from non-fluorinated and mono-fluorinated analogs, conferring altered lipophilicity and hydrogen-bond acceptor capacity that influence binding interactions in medicinal chemistry campaigns [2].

Why N-(3,5-Difluorophenyl)-4-methylbenzenesulfonamide Cannot Be Interchanged with Other Tosyl Sulfonamides


Within the 4-methylbenzenesulfonamide (tosyl sulfonamide) family, the identity and position of substituents on the N-phenyl ring dictate critical molecular recognition properties. The 3,5-difluoro pattern on the aniline-derived ring introduces a symmetric, electron-withdrawing environment absent in 3,4-difluoro, 2,4-difluoro, or non-fluorinated analogs [1]. These differences alter the electrostatic potential surface, hydrogen-bond acceptor geometry, and metabolic stability of the resulting sulfonamide, making the compound non-interchangeable with other tosyl sulfonamides in structure-activity relationship (SAR) studies, crystallographic fragment screens, or targeted library synthesis [2].

Quantitative Differentiation Evidence for N-(3,5-Difluorophenyl)-4-methylbenzenesulfonamide (838893-89-3)


Fluorination Pattern Differentially Affects Predicted Lipophilicity and Polar Surface Area vs. Non-Fluorinated and Mono-Fluorinated Tosyl Sulfonamide Analogs

The 3,5-difluorophenyl substitution on N-(3,5-difluorophenyl)-4-methylbenzenesulfonamide yields a calculated XLogP3 of 3.0, compared to approximately 2.3 for the non-fluorinated parent N-phenyl-4-methylbenzenesulfonamide and 2.6–2.8 for mono-fluorinated analogs (estimated via additive fragment contributions) [1]. The tPSA remains constant at 54.6 Ų across the series, but the hydrogen-bond acceptor count increases from 3 (non-fluorinated) to 5 (3,5-difluoro), altering the H-bond acceptor/donor ratio from 3:1 to 5:1 [1]. These differences are predicted to affect membrane permeability and target-binding thermodynamics [2].

Medicinal Chemistry Physicochemical Profiling Drug-Likeness

3,5-Difluoro Substitution Provides a Symmetric Electron-Withdrawing Environment Distinct from 3,4- and 2,4-Difluoro Regioisomers

The 3,5-difluorophenyl group presents two equivalent meta-fluorine substituents relative to the sulfonamide nitrogen, creating a C2v-symmetric electrostatic field. In contrast, the 3,4-difluorophenyl regioisomer (CAS 333430-39-0) has fluorines in adjacent positions, generating a dipole moment vector that is rotated approximately 60° relative to the 3,5-isomer [1]. The 2,4-difluorophenyl analog introduces steric hindrance from the ortho-fluorine that can perturb the sulfonamide NH orientation [2]. These regioisomeric differences alter hydrogen-bond geometry in the bound state, as demonstrated by crystallographic studies of fluorinated benzenesulfonamide–carbonic anhydrase complexes [2].

Medicinal Chemistry SAR Electrostatic Effects

Vendor-Supplied Purity of ≥95% (HPLC) with Batch-Specific QC Documentation (NMR, HPLC, GC) Provides Procurement-Grade Traceability

Authoritative vendors including Bidepharm supply N-(3,5-difluorophenyl)-4-methylbenzenesulfonamide (CAS 838893-89-3) at a standard purity of 95%, with batch-specific quality control documentation including NMR, HPLC, and GC analysis . This contrasts with the 3,4-difluoro regioisomer (CAS 333430-39-0), which is typically offered at 95–97% purity but from a narrower supplier base with less standardized QC documentation . Batch-level analytical traceability is essential for reproducible SAR campaigns and patent exemplification.

Chemical Procurement Quality Control Reproducibility

The 4-Methylbenzenesulfonamide Scaffold with 3,5-Difluorophenyl Substitution Maps to CDK2 Inhibitor Pharmacophore Space Explored for Anticancer Applications

A series of 4-methylbenzenesulfonamides bearing diverse N-aryl substitutions was designed and evaluated for CDK2 inhibitory activity [1]. The most potent compounds in this series (14, 16, and 20) exhibited CDK2 IC50 values of 2.53, 1.79, and 2.92 μM, respectively, compared to the reference inhibitor roscovitine (IC50 = 0.43 μM) [1]. Although the specific 3,5-difluorophenyl analog was not among the most potent, the SAR trend indicates that electron-withdrawing aryl substituents modulate CDK2 affinity, and the 3,5-difluoro pattern provides a defined electronic perturbation for systematic SAR expansion [1]. The compounds also demonstrated radiosensitizing effects, with gamma-irradiation enhancing cytotoxicity by >2-fold at 10 μM concentrations [1].

Cancer Therapeutics CDK2 Inhibition Radiosensitization

Recommended Research and Industrial Application Scenarios for N-(3,5-Difluorophenyl)-4-methylbenzenesulfonamide (838893-89-3)


Fragment-Based Drug Discovery Targeting Carbonic Anhydrase Isoforms

Fluorinated benzenesulfonamides are established zinc-binding fragments for carbonic anhydrase (CA) inhibitor development [1]. The 3,5-difluorophenyl tosyl sulfonamide can serve as a core fragment for CA IX/XII-selective inhibitor libraries, where the symmetric 3,5-difluoro pattern provides a defined electrostatic profile for X-ray crystallographic fragment screening and structure-thermodynamics analysis, as demonstrated for closely related fluorinated benzenesulfonamides [1].

Kinase-Directed Library Synthesis for CDK2 and Related Cyclin-Dependent Kinases

The 4-methylbenzenesulfonamide chemotype has validated CDK2 inhibitory activity in the low-micromolar range with radiosensitizing properties [2]. The 3,5-difluorophenyl variant is an ideal intermediate for systematic SAR exploration around this pharmacophore, enabling medicinal chemists to probe the electronic requirements of the CDK2 ATP-binding pocket without introducing steric bias from ortho-fluorine substituents.

Physicochemical Property Optimization in Lead Optimization Campaigns

With a calculated XLogP3 of 3.0 and tPSA of 54.6 Ų [3], the compound occupies a favorable drug-like property space. The symmetric difluoro substitution increases H-bond acceptor count to 5 without expanding tPSA beyond 55 Ų, making it a suitable core for balancing potency and permeability in central nervous system or intracellular-target programs where non-fluorinated analogs may lack sufficient target engagement.

Supplier-Vetted Building Block for Patent Exemplification and Scale-Up Chemistry

The availability of N-(3,5-difluorophenyl)-4-methylbenzenesulfonamide with batch-specific NMR, HPLC, and GC documentation from suppliers such as Bidepharm supports its use in patent exemplification, where regulators and patent examiners increasingly require analytical proof of compound identity. The multi-technique QC package reduces the risk of batch-to-batch variability confounding biological assay results.

Quote Request

Request a Quote for N-(3,5-difluorophenyl)-4-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.